molecular formula C6H11N3O5 B12513656 6-(Azidomethyl)oxane-2,3,4,5-tetrol

6-(Azidomethyl)oxane-2,3,4,5-tetrol

Cat. No.: B12513656
M. Wt: 205.17 g/mol
InChI Key: CMLRUUHRGSJVMD-UHFFFAOYSA-N
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Description

6-(Azidomethyl)oxane-2,3,4,5-tetrol, also known as 6-azido-6-deoxy-d-galactopyranose, is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.169 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a six-membered oxane ring, which also contains multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)oxane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor, such as 6-chloromethyl-oxane-2,3,4,5-tetrol. The reaction is carried out under mild conditions using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azidation process .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Azidomethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for triazole derivatives.

    Biology: Utilized in bioconjugation techniques for labeling biomolecules and studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a valuable compound in synthetic chemistry and bioconjugation applications .

Properties

IUPAC Name

6-(azidomethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLRUUHRGSJVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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